Benzyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
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Overview
Description
Benzyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include benzyl derivatives, thiazole, and pyrimidine precursors. Common synthetic routes may involve:
Condensation Reactions: Combining benzyl derivatives with thiazole and pyrimidine under acidic or basic conditions.
Cyclization: Formation of the thiazolopyrimidine ring system through cyclization reactions.
Functional Group Modifications: Introduction of specific functional groups such as dichlorobenzylidene and thienyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Techniques such as crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, Benzyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can be used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, derivatives of thiazolopyrimidines are often explored for their therapeutic potential. This compound may be investigated for its ability to interact with specific biological targets.
Industry
In industry, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition: Inhibiting the activity of specific enzymes or receptors.
Activation: Activating specific signaling pathways.
Binding: Binding to specific molecular targets to modulate their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate include other thiazolopyrimidines with different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Conclusion
This compound is a complex and potentially valuable compound in various fields of scientific research. Further studies and detailed information from scientific literature are necessary to fully understand its properties and applications.
Biological Activity
Benzyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis methods, and various biological activities, supported by relevant research findings.
Structural Characteristics
The compound features a thiazolo-pyrimidine core with significant substitutions including:
- A benzylidene group with dichlorobenzene substitutions.
- A thienyl moiety which may enhance its reactivity and biological interactions.
The molecular formula is C23H20Cl2N2O3S with a molecular weight of approximately 507.5g/mol .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the thiazolo[3,2-a]pyrimidine core through cyclization reactions.
- Introduction of the benzylidene group via condensation reactions with 3,4-dichlorobenzaldehyde.
- Final modifications to enhance yield and purity .
Anticancer Activity
Research indicates that compounds within this structural class exhibit significant anticancer properties. Specifically:
- They act as inhibitors of protein kinases , particularly casein kinase 2 (CK2), which is implicated in various cancer pathways.
- Studies have shown anti-proliferative effects against multiple cancer cell lines and the ability to induce apoptosis in resistant cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- In vitro studies suggest moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Similar compounds have demonstrated effectiveness against resistant strains such as Staphylococcus aureus and E. coli .
Other Biological Activities
Additional studies have highlighted various other biological activities associated with thiazolo-pyrimidine derivatives:
- Anti-inflammatory : Some derivatives show promising results in reducing inflammation markers.
- Analgesic : Certain compounds have been noted for their pain-relieving properties.
- Antioxidant : The presence of thienyl groups may contribute to antioxidant activity .
Case Studies and Research Findings
A selection of notable studies on related compounds includes:
Study | Findings |
---|---|
Viveka et al. (2012) | Investigated the synthesis and biological evaluation of thiazolo-pyrimidines with significant antimicrobial and anti-inflammatory activities. |
Ghorab et al. (2000) | Reported on the antimicrobial efficacy of thiazolopyrimidine derivatives against various pathogens. |
Sayed et al. (2006) | Evaluated the antitumor potential of similar compounds, noting their ability to inhibit cell proliferation effectively. |
Properties
CAS No. |
617696-96-5 |
---|---|
Molecular Formula |
C26H18Cl2N2O3S2 |
Molecular Weight |
541.5 g/mol |
IUPAC Name |
benzyl (2E)-2-[(3,4-dichlorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H18Cl2N2O3S2/c1-15-22(25(32)33-14-16-6-3-2-4-7-16)23(20-8-5-11-34-20)30-24(31)21(35-26(30)29-15)13-17-9-10-18(27)19(28)12-17/h2-13,23H,14H2,1H3/b21-13+ |
InChI Key |
GMDKTGQYNYMBJY-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC(=C(C=C3)Cl)Cl)/SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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